molecular formula C17H16N2O5 B5852200 4-nitrobenzyl N-(phenylacetyl)glycinate

4-nitrobenzyl N-(phenylacetyl)glycinate

Cat. No.: B5852200
M. Wt: 328.32 g/mol
InChI Key: DSRHLGYDGUBPCJ-UHFFFAOYSA-N
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Description

4-nitrobenzyl N-(phenylacetyl)glycinate is an organic compound with the molecular formula C17H16N2O5 It is a derivative of glycine, where the amino group is substituted with a phenylacetyl group and the carboxyl group is esterified with a 4-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl N-(phenylacetyl)glycinate typically involves the following steps:

  • Formation of Phenylacetylglycine: : This can be achieved by reacting glycine with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 0-5°C to prevent side reactions.

  • Esterification: : The phenylacetylglycine is then esterified with 4-nitrobenzyl alcohol. This step usually requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl N-(phenylacetyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: 4-aminobenzyl N-(phenylacetyl)glycinate.

    Reduction: Phenylacetylglycine and 4-nitrobenzyl alcohol.

    Substitution: Various substituted benzyl N-(phenylacetyl)glycinates.

Scientific Research Applications

4-nitrobenzyl N-(phenylacetyl)glycinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl N-(phenylacetyl)glycinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The phenylacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(phenylacetyl)glycinate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-nitrobenzyl N-(acetyl)glycinate: Has an acetyl group instead of a phenylacetyl group, which can affect its binding properties and reactivity.

Uniqueness

4-nitrobenzyl N-(phenylacetyl)glycinate is unique due to the presence of both the nitro and phenylacetyl groups. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-16(10-13-4-2-1-3-5-13)18-11-17(21)24-12-14-6-8-15(9-7-14)19(22)23/h1-9H,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRHLGYDGUBPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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